molecular formula C14H10F3N3O3S B3018247 6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile CAS No. 338774-45-1

6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile

Cat. No.: B3018247
CAS No.: 338774-45-1
M. Wt: 357.31
InChI Key: NXGDADYPKAUBFL-UHFFFAOYSA-N
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Description

6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile is a complex organic compound with a unique structure that includes an amino group, a methoxy group, a trifluoromethyl group, and a sulfonyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions, including nitration, reduction, and cyclization.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a trifluoromethylation reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies exploring its effects on various biological pathways and its potential as a bioactive molecule.

    Industrial Applications: It is explored for its use in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors, leading to changes in cellular signaling pathways.

    Pathway Modulation: Affecting various biological pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}pyridine-3-carbonitrile: A closely related compound with similar structural features.

    6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}pyridine-3-carboxamide: Another related compound with a carboxamide group instead of a nitrile group.

Uniqueness

6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-amino-2-methoxy-5-[3-(trifluoromethyl)phenyl]sulfonylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O3S/c1-23-13-8(7-18)5-11(12(19)20-13)24(21,22)10-4-2-3-9(6-10)14(15,16)17/h2-6H,1H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGDADYPKAUBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1C#N)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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